cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol
Description
cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol is a cyclobutanol derivative characterized by a four-membered cyclobutane ring with ethoxy (-OCH₂CH₃), two methyl (-CH₃) groups at the 2-position, and a hydroxyl (-OH) group at the 1-position. The stereochemistry of the substituents (cis configuration) introduces unique steric and electronic effects, influencing its physicochemical properties and reactivity. Cyclobutanol derivatives are of interest in organic synthesis, medicinal chemistry, and materials science due to their strained ring system, which can enhance reactivity in ring-opening or functionalization reactions.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(1R,3S)-3-ethoxy-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-4-10-7-5-6(9)8(7,2)3/h6-7,9H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
SNZVOCZNCMCBKA-RQJHMYQMSA-N |
Isomeric SMILES |
CCO[C@H]1C[C@H](C1(C)C)O |
Canonical SMILES |
CCOC1CC(C1(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions One common method involves the reaction of 2,2-dimethyl-3-buten-1-ol with ethyl alcohol in the presence of a strong acid catalyst
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Various substituted cyclobutanol derivatives
Scientific Research Applications
cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
- trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol : Stereoisomer with trans-configuration, likely differing in polarity and stability due to reduced steric strain.
- 3-Methoxy-2,2-dimethylcyclobutan-1-ol : Shorter methoxy substituent, altering solubility and hydrogen-bonding capacity.
- cis-3-Isopropoxy-2,2-dimethylcyclobutan-1-ol : Bulkier isopropoxy group, which may affect steric hindrance and reaction kinetics.
Methodological Frameworks for Comparison
Compound similarity assessment relies on molecular descriptors (e.g., fingerprinting, topological indices) and property-based metrics (e.g., logP, polar surface area). As highlighted in , structurally similar compounds often exhibit analogous biological responses . For example, cyclobutanol derivatives with smaller substituents (e.g., methoxy vs. ethoxy) may demonstrate enhanced solubility but reduced metabolic stability due to increased polarity.
Physicochemical and Functional Differences
Hypothetical comparisons based on substituent effects:
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Boiling Point (°C) | Solubility (mg/mL) | Key Functional Impact |
|---|---|---|---|---|---|
| cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol | 172.23 | 1.8 | ~220 | ~50 (in water) | Moderate lipophilicity, strained reactivity |
| trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol | 172.23 | 1.6 | ~215 | ~60 (in water) | Reduced steric strain, higher solubility |
| 3-Methoxy-2,2-dimethylcyclobutan-1-ol | 144.21 | 1.2 | ~195 | ~80 (in water) | Higher polarity, faster metabolic clearance |
Note: Data are illustrative, derived from trends in cyclobutane derivatives and substituent effects.
- Solubility Trends : Methoxy analogues likely exhibit higher aqueous solubility due to reduced hydrophobicity, aligning with ’s discussion on alkyl chain length impacts in quaternary ammonium compounds (e.g., BAC-C12 CMC variations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
